![molecular formula C22H24N4O4S B2573663 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one CAS No. 941879-87-4](/img/structure/B2573663.png)
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one
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Description
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one, commonly known as OPET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPET is a small molecule that belongs to the class of imidazolone derivatives and is known for its unique pharmacological properties.
Scientific Research Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
Phenolic antioxidants can form coupling adducts with ABTS•+, undergoing oxidative degradation into specific adducts. This process is essential for elucidating the antioxidant capacities of compounds, which may include derivatives similar to the one . This insight is crucial for developing new antioxidant compounds with enhanced efficacy and specificity (Ilyasov et al., 2020).
Phenylpiperazine Derivatives: A Patent Review
Phenylpiperazine derivatives exhibit a wide range of therapeutic potentials, highlighting the versatility of this scaffold in medicinal chemistry. The review suggests exploring new fields beyond CNS disorders, indicating the potential for discovering new applications for compounds structurally related to the query compound (Maia et al., 2012).
Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives
5-Oxo-imidazolone derivatives, including those with structural similarities to the query compound, show significant biological potency, underlining their importance in drug discovery. The review covers synthesis and potencies of such derivatives, emphasizing their role in modern pharmacology (Yellasubbaiah et al., 2021).
Chemical Inhibitors of Cytochrome P450 Isoforms
This review discusses the selectivity and potency of chemical inhibitors targeting major human hepatic CYP isoforms. Given the importance of CYP enzymes in drug metabolism, compounds with structures akin to the one could serve as potential inhibitors or substrates for these enzymes, affecting the metabolism of various drugs (Khojasteh et al., 2011).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
This paper systematizes information on the synthesis and properties of 4-phosphorylated 1,3-azoles, including imidazole derivatives. Such compounds, due to their chemical and biological properties, could be relevant to the synthesis or modification of the compound , showing diverse activities including antihypertensive and neurodegenerative effects (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-16-15-25(22(26)28)17-21(27)24-13-11-23(12-14-24)19-5-3-2-4-6-19/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMZXZBCVVQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one |
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